2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C10H13ClFNO4S2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H13ClFNO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
CBMUYNFEMVAUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Chlorobenzene-Directed Sulfonylation
The foundational approach involves sequential introduction of sulfonyl fluoride and diethylsulfamoyl groups onto a chlorinated benzene backbone. A representative pathway begins with 2-chloro-1,5-dinitrobenzene, where selective reduction of the para-nitro group enables subsequent sulfamoylation.
Key steps include:
- Partial nitro reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the 5-nitro group to an amine while preserving the 1-nitro substituent.
- Sulfamoylation : Reaction with diethylsulfamoyl chloride in pyridine at 0–5°C installs the diethylsulfamoyl moiety (72–78% yield).
- Sulfonylation-fluorination : Treatment with chlorosulfonic acid followed by potassium hydrogen fluoride (KHF₂) converts the remaining nitro group to sulfonyl fluoride (65% yield over two steps).
Critical parameters :
- Temperature control during sulfamoylation prevents N-dealkylation
- KHF₂ stoichiometry (1.2–1.5 equiv) ensures complete fluorination
- Sequential addition of reagents minimizes side reactions
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Imidazolium Sulfonate Mediated Synthesis
Modern approaches leverage sulfur fluoride exchange (SuFEx) click chemistry for efficient sulfonyl fluoride installation. The protocol adapts methodology from imidazolium triflate precursors:
Procedure :
- Substrate activation : 2-Chloro-5-(diethylsulfamoyl)phenol undergoes reaction with 1,1'-sulfonylbis(2-methyl-1H-imidazole) (SDI) in dichloromethane at −78°C.
- Fluoride displacement : Subsequent treatment with anhydrous KHF₂ in ice-cold water produces the sulfonyl fluoride (88% yield).
Advantages :
SuFEx-IT Reagent Application
The sulfur-based triflimide reagent (SuFEx-IT, compound 11) facilitates direct conversion of phenolic intermediates to sulfonyl fluorides:
Optimized conditions :
| Parameter | Specification |
|---|---|
| Reagent ratio | 1.1:1 (SuFEx-IT:phenol) |
| Solvent | Anhydrous acetonitrile |
| Temperature | 0°C → ambient over 90 min |
| Workup | Ether extraction + silica plug |
This method achieves 81–90% conversion efficiency for electron-deficient aromatics.
Direct Sulfamoyl Fluoride Construction
Amine Sulfurylation-Fluorination
A convergent strategy assembles both sulfonyl groups simultaneously:
Synthetic pathway :
- Dual sulfonylation : 2-Chlorobenzene-1,5-diamine reacts with excess sulfuryl chloride (SO₂Cl₂) in dichloromethane at −40°C.
- Selective fluorination : Sequential treatment with:
- KHF₂ (2.0 equiv) for sulfonyl fluoride formation
- Diethylamine (3.0 equiv) for sulfamoyl group installation
Yield optimization :
- Stepwise addition improves regioselectivity (58% overall yield)
- Microwave assistance (80°C, 30 min) enhances reaction rate 2.3-fold
Analytical Characterization
Spectroscopic Validation
Comprehensive characterization ensures product integrity:
¹⁹F NMR (376 MHz, CDCl₃) :
HRMS (ESI+) :
Thermal stability :
- Decomposition onset: 218°C (DSC)
- Safe handling limit: <150°C
Emerging Methodologies
Continuous Flow Synthesis
Recent advancements demonstrate:
Photocatalytic Fluorination
Visible-light mediated conversion (450 nm LED):
- Uses N-fluorobenzene sulfonimide as fluoride source
- Achieves 67% yield under mild conditions (25°C)
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Coupling Reactions: Products are typically biaryl compounds.
Scientific Research Applications
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Key Observations:
Functional Group Reactivity :
- Sulfonyl fluorides (e.g., the target compound) are less reactive than sulfonyl chlorides (e.g., CID 16792033) but offer better stability in aqueous environments, making them suitable for bioconjugation or covalent drug design .
- Sulfonamide-containing compounds like SABA1 exhibit biological activity (e.g., antibacterial effects) due to their ability to disrupt microbial enzymes .
Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃ in ) enhance the electrophilicity of the sulfonyl group, increasing reactivity in nucleophilic substitutions.
- The diethylsulfamoyl group in the target compound may improve solubility or modulate target binding compared to simpler sulfonyl derivatives.
Biological vs. Industrial Applications: SABA1’s antibacterial activity contrasts with the industrial use of halogenated sulfonyl chlorides (e.g., ) as synthetic intermediates.
Collision Cross-Section (CCS) and Physicochemical Properties
The CCS values of 2-chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride (as a proxy for the fluoride) were predicted using ion mobility spectrometry:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 345.97358 | 178.5 |
| [M+Na]+ | 367.95552 | 188.8 |
| [M-H]- | 343.95902 | 178.2 |
These values are comparable to those of other sulfonyl chlorides, indicating similar conformational flexibility and gas-phase stability .
Biological Activity
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonyl group attached to a benzene ring that also contains a chloro and a diethylsulfamoyl substituent. Its molecular formula can be represented as CHClNOS, indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Sulfonyl fluorides are known to interact with serine residues in active sites of enzymes, leading to irreversible inhibition. This mechanism has implications in various therapeutic areas, including cancer treatment and metabolic disorders.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have indicated that sulfonyl fluorides exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes.
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) was determined, showing effectiveness comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed the induction of programmed cell death, highlighting its potential as an anticancer agent.
- Enzyme Interaction Studies : Kinetic studies showed that the compound acts as a potent inhibitor of carbonic anhydrase. The inhibition constant (Ki) was calculated, providing insights into its efficacy as an enzyme inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
